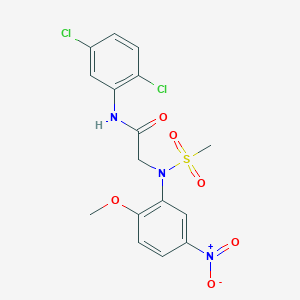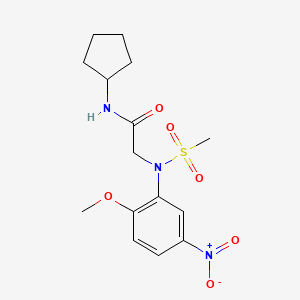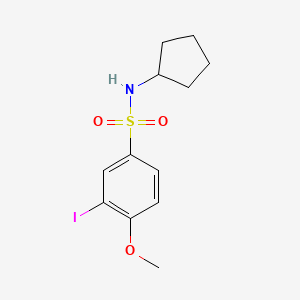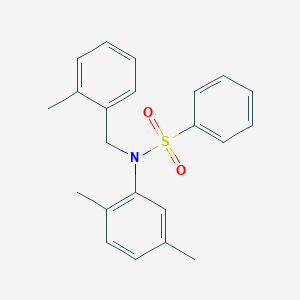![molecular formula C14H19BrN2O3S B3485727 N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3485727.png)
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
説明
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as BMS-387032, is a small molecule inhibitor that targets the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 is a key regulator of the cell cycle and is involved in DNA replication, cell division, and proliferation. BMS-387032 has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.
作用機序
BMS-387032 binds to the ATP-binding site of N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, preventing the phosphorylation of its downstream targets and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-387032 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest, and promote apoptosis. Additionally, BMS-387032 has been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One advantage of BMS-387032 is its potency and selectivity for N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. It has been shown to have minimal off-target effects, which is important for the development of cancer therapeutics. However, one limitation is that it may not be effective in all types of cancer, as some cancers may not rely on this compound for cell proliferation.
将来の方向性
There are several potential directions for future research on BMS-387032. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell proliferation. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BMS-387032 therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for BMS-387032 in clinical trials.
科学的研究の応用
BMS-387032 has been extensively studied for its potential use in cancer therapy. N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMS-387032 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-11-9-12(5-6-13(11)15)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDIXNUDKERRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-iodophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3485644.png)
![methyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485655.png)
![4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3485666.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3485674.png)

![ethyl 2-[(4-iodobenzoyl)amino]benzoate](/img/structure/B3485693.png)

![N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3485714.png)
![4-nitro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485715.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485720.png)


![ethyl 4-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3485743.png)
![1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine](/img/structure/B3485747.png)